6-Bromopicolinic acid chloride

Übersicht

Beschreibung

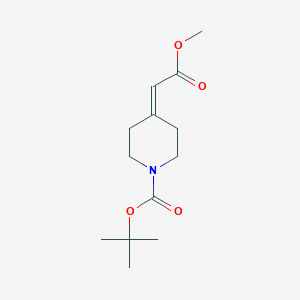

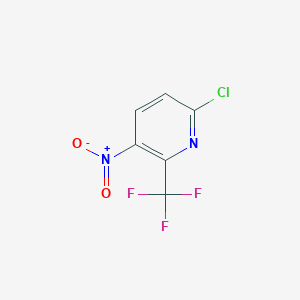

6-Bromopicolinic acid chloride, also known as 2-Bromopyridine-6-carbonyl chloride or 6-bromopyridine-2-carbonyl chloride, is a chemical compound with the molecular formula C6H3BrClNO . It has a molecular weight of 220.45 g/mol .

Synthesis Analysis

The synthesis of 6-Bromopicolinic acid chloride has been studied in the context of its complexes with copper and nickel . For instance, copper (II) complexes of 6-bromopicolinic acid were prepared and characterized by spectroscopic methods . Nickel (II) complexes of 6-bromopicolinic acid were also prepared and characterized by spectroscopic methods .

Molecular Structure Analysis

The molecular structure of 6-Bromopicolinic acid chloride includes a bromine atom, a chlorine atom, a nitrogen atom, and an oxygen atom . The InChI string representation of the molecule is InChI=1S/C6H3BrClNO/c7-5-3-1-2-4(9-5)6(8)10/h1-3H .

Chemical Reactions Analysis

The photochemistry of 6-bromopicolinate ions was investigated by product studies and ns laser flash photolysis . In deoxygenated pH 5.4 water, it yields 6-hydroxypicolinic acid (70%) and a substituted pyrrole .

Physical And Chemical Properties Analysis

6-Bromopicolinic acid chloride has a molecular weight of 220.45 g/mol . It has a topological polar surface area of 30 Ų . It has a rotatable bond count of 1 . The compound is canonicalized .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

6-Bromopicolinic acid chloride is used in various synthesis processes and structural studies. For instance, it plays a crucial role in the synthesis of bipyridine compounds, as demonstrated by Cassol et al. (2000), who developed high-yielding preparations of 6,6′-dimethyl-2,2′-bipyridine via homocoupling of 6-bromopicoline (Cassol, Demnitz, Navarro, & Neves, 2000). Additionally, Kukovec and Popović (2009) highlighted its use in the formation of polymorphs of cobalt(II) complexes, where different pH values influenced the formation of triclinic and monoclinic polymorphs (Kukovec & Popović, 2009).

Photochemical and Photobiological Studies

6-Bromopicolinic acid chloride is also significant in photochemical research. Rollet and Richard (2006) studied the reactivity of halides with triplets of 6-chloro and 6-bromopicolinic acids, revealing contrasting effects of bromide and chloride in these reactions (Rollet & Richard, 2006). Another study by the same authors investigated the photodehalogenation of 6-chloro and 6-bromopicolinic acids, contributing to the understanding of these compounds' photochemistry in different solvents (Rollet, Richard, & Pilichowski, 2006).

Coordination Chemistry and Magnetic Properties

In coordination chemistry, 6-bromopicolinic acid chloride has been used to study copper(II) complexes, as shown by Kukovec et al. (2008), who examined the synthesis, spectroscopic, thermal, and magnetic properties of such complexes (Kukovec, Popović, Kozlevčar, & Jagličić, 2008). This includes investigations into the different coordination modes and the impact on magnetic properties.

Catalysis and Coupling Reactions

The compound is also employed in catalysis, as evidenced by Bernhardson, Widlicka, and Singer (2019), who identified 6-hydroxypicolinamide ligands derived from 6-bromopicolinic acid for Cu-catalyzed couplings of heteroaryl bromides and chlorides (Bernhardson, Widlicka, & Singer, 2019).

Pseudopolymorphism Studies

Pseudopolymorphism studies involving nickel(II) complexes with 6-bromopicolinic acid have been conducted by Kukovec and Popović (2009), providing insights into the different crystal structures and thermal stability of these complexes (Kukovec & Popović, 2009).

Additional Applications

Further applications include studies in organometallic chemistry, as highlighted by Dömötör et al. (2017), who explored complex formation processes with 6-methylpicolinic acid, a related compound (Dömötör et al., 2017), and in the field of material sciences for the development of novel monomers and polymers (Wang et al., 2006).

Safety And Hazards

Eigenschaften

IUPAC Name |

6-bromopyridine-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO/c7-5-3-1-2-4(9-5)6(8)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBJUDOWYGUICSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromopicolinic acid chloride | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(Methylthio)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B169945.png)